molecular formula C14H13N5O2S2 B2986850 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 892019-52-2

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2986850
CAS No.: 892019-52-2
M. Wt: 347.41
InChI Key: BRTAGTKIWSGFNL-UHFFFAOYSA-N
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Description

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-8-5-3-4-6-10(8)12-17-19-14(21-12)22-7-11(20)15-13-18-16-9(2)23-13/h3-6H,7H2,1-2H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTAGTKIWSGFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule featuring both oxadiazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S. The structure includes:

  • Oxadiazole ring : Contributes to the compound's biological properties.
  • Thiadiazole ring : Known for its broad spectrum of biological activities.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the thiadiazole ring enhanced antibacterial potency .

CompoundActivityReference
1,3,4-Thiadiazole derivativesBroad-spectrum antibacterial
Oxadiazole derivativesAntifungal activity

Anticancer Activity

The anticancer potential of this compound is noteworthy. Recent studies have shown that similar compounds with thiadiazole and oxadiazole scaffolds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Exhibited significant anti-proliferative effects with IC50 values indicating effective inhibition of cell growth.
  • HCT-116 (colon cancer) : Demonstrated similar anti-proliferative effects .

Molecular docking studies suggest that these compounds may inhibit specific pathways involved in cancer cell proliferation by interacting with key proteins such as CDK9 and STAT3 .

Anti-inflammatory Activity

Compounds incorporating the thiadiazole ring have also been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation in various models, indicating their therapeutic potential in treating inflammatory diseases .

Case Study 1: Antibacterial Assessment

A study evaluated a series of thiadiazole derivatives for their antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial efficacy compared to standard antibiotics .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer effects of thiadiazole derivatives on prostate cancer cell lines. The study found that specific substitutions at the C-5 position of the thiadiazole ring were crucial for enhancing cytotoxicity against cancer cells .

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